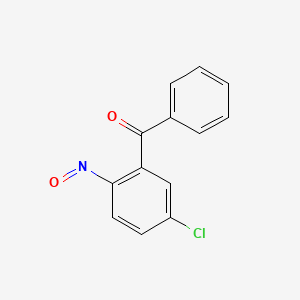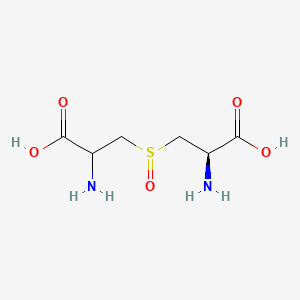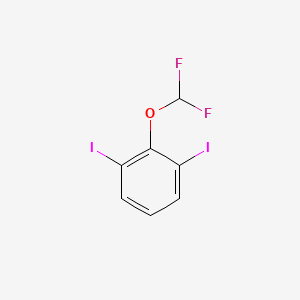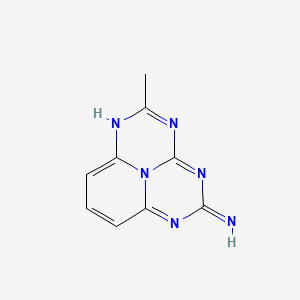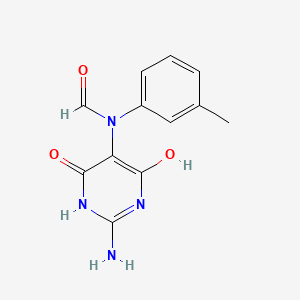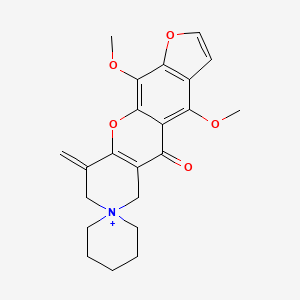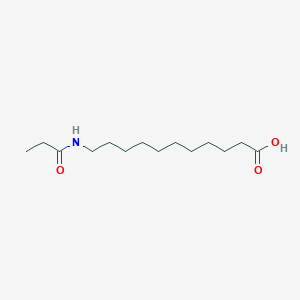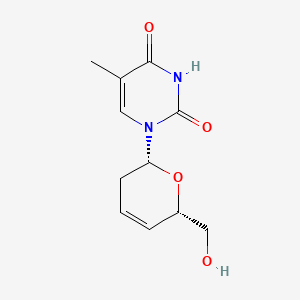![molecular formula C30H24Cl2Si2 B15196623 Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane CAS No. 10466-89-4](/img/structure/B15196623.png)
Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 179705 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its involvement in cancer research, particularly in the study of cancer-associated fibroblasts.
Preparation Methods
Chemical Synthesis: This involves the use of organic synthesis techniques where starting materials undergo a series of chemical reactions to form the desired compound. Common methods include condensation reactions, cyclization, and functional group modifications.
Industrial Production: Large-scale production may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
NSC 179705 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond in the compound, often using reagents like hydrogen gas or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC 179705 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is involved in the study of cancer-associated fibroblasts, which play a significant role in tumor biology and cancer progression
Medicine: Research on NSC 179705 contributes to understanding the molecular mechanisms of cancer and developing potential therapeutic strategies.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 179705 involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to affect the behavior of cancer-associated fibroblasts by modulating gene expression and chromatin accessibility . This modulation can lead to changes in tumor growth and progression, making it a valuable tool for studying cancer biology.
Comparison with Similar Compounds
NSC 179705 can be compared with other similar compounds used in cancer research. Some of these compounds include:
NSC 123456: Known for its role in inhibiting tumor growth through different molecular pathways.
NSC 654321: Used in the study of cancer cell metabolism and its effects on tumor progression.
NSC 987654: Investigated for its potential to modulate the immune response in cancer therapy.
What sets NSC 179705 apart is its specific impact on cancer-associated fibroblasts and the detailed understanding of its mechanism of action in this context .
Conclusion
NSC 179705 is a compound of significant interest in scientific research, particularly in the study of cancer biology. Its unique properties and mechanisms of action make it a valuable tool for understanding tumor biology and developing potential therapeutic strategies. The compound’s preparation methods, chemical reactions, and applications in various fields highlight its importance in advancing scientific knowledge and innovation.
Properties
CAS No. |
10466-89-4 |
|---|---|
Molecular Formula |
C30H24Cl2Si2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2Si2/c31-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
MUXIVHAJZNDBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
